1-Naphthylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

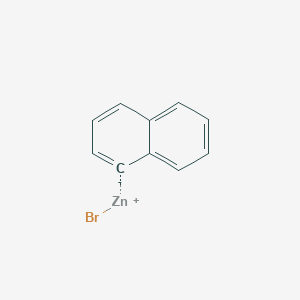

1-Naphthylzinc bromide is an organometallic compound with the chemical formula C₁₀H₇BrZn. It is commonly used in organic synthesis due to its versatility as a reagent in various reactions, including cross-coupling reactions, addition reactions, and nucleophilic substitutions. This compound is particularly valuable in the field of synthetic chemistry for constructing complex molecular architectures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Naphthylzinc bromide can be prepared through the reaction of 1-bromonaphthalene with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Formation of the Grignard Reagent: 1-Bromonaphthalene is reacted with magnesium in anhydrous THF to form 1-naphthylmagnesium bromide.

Transmetalation: The 1-naphthylmagnesium bromide is then treated with zinc chloride to form this compound.

The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reagents and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically supplied as a solution in THF to maintain its stability and ease of handling .

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthylzinc bromide undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Addition Reactions: It can participate in addition reactions with electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.

Nucleophilic Substitutions: It can act as a nucleophile in substitution reactions, replacing halide or other leaving groups in organic molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Electrophiles: Such as aldehydes, ketones, and halides, which react with this compound to form new products.

Solvents: Anhydrous THF is commonly used to dissolve the reagents and maintain an inert atmosphere.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while in addition reactions with aldehydes, the product is a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

1-Naphthylzinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: Used to construct complex molecular architectures and synthesize natural products and pharmaceuticals.

Material Science: Employed in the synthesis of functional materials, such as polymers and organic semiconductors.

Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug candidates.

Wirkmechanismus

The mechanism of action of 1-naphthylzinc bromide in chemical reactions involves the transfer of the naphthyl group to an electrophile or a catalyst. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Naphthylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and 2-naphthylzinc bromide. These compounds share similar reactivity patterns but differ in the structure of the organic group attached to the zinc atom. The unique structure of this compound makes it particularly useful for synthesizing naphthalene derivatives and other aromatic compounds.

Similar Compounds

Phenylzinc Bromide: Used in similar reactions but with a phenyl group instead of a naphthyl group.

2-Naphthylzinc Bromide: Similar to this compound but with the naphthyl group attached at a different position on the naphthalene ring.

Biologische Aktivität

1-Naphthylzinc bromide is an organozinc compound that has garnered attention in various fields of chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is a member of the organozinc family, characterized by its zinc atom bonded to a naphthyl group and bromine. Its chemical structure can be represented as follows:

This compound is typically synthesized through the reaction of naphthalene with zinc bromide in an appropriate solvent, often under inert conditions to prevent moisture interference.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that it can induce apoptosis in cancer cells, particularly in breast cancer models. The mechanism appears to involve the activation of caspases, which are essential for the apoptotic process.

Research Findings:

- A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .

- Another investigation highlighted its ability to inhibit tumor growth in vivo, utilizing xenograft models where tumors were significantly smaller in treated groups compared to controls .

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown neuroprotective effects . Research indicates that it may protect neuronal cells from oxidative stress-induced damage.

Key Findings:

- A study published in the Journal of Neurochemistry reported that this compound reduced markers of oxidative stress and improved cell survival rates in primary neuronal cultures exposed to hydrogen peroxide .

- This neuroprotective effect was attributed to the compound's ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Studies

Several case studies have explored the biological activity and implications of this compound:

| Year | Study Focus | Findings |

|---|---|---|

| 2023 | Cancer Therapy | Induced apoptosis in MCF-7 cells; reduced tumor size in xenograft models . |

| 2024 | Neuroprotection | Decreased oxidative stress markers; enhanced neuronal survival . |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its interaction with cellular signaling pathways plays a crucial role.

- Apoptosis Induction: The activation of caspases suggests that this compound may influence mitochondrial pathways leading to cell death.

- Antioxidant Activity: By modulating antioxidant enzyme expression, this compound may mitigate cellular damage caused by reactive oxygen species (ROS).

Eigenschaften

IUPAC Name |

bromozinc(1+);1H-naphthalen-1-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKREXZPCGVUPO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.